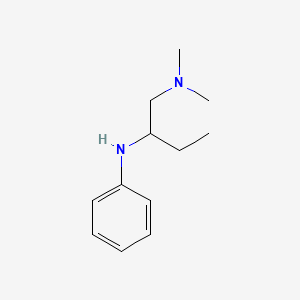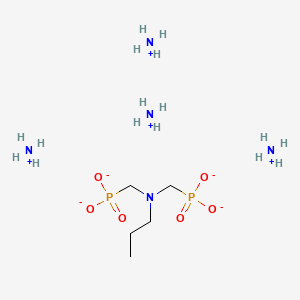
Tetraammonium ((propylimino)bis(methylene))diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . It is also known by its IUPAC name, azane; [phosphonomethyl (propyl)amino]methylphosphonic acid. This compound is characterized by the presence of two phosphonic acid groups and an imino group, making it a versatile agent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Propylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced instrumentation to maintain the desired conditions. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraammonium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid groups in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetraammonium ((propylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent and a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of tetraammonium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. The imino group can interact with biological targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with applications in water treatment and industrial processes.
Aminomethylphosphonic acid (AMPA): A phosphonic acid derivative with similar chemical properties.
Uniqueness
Tetraammonium ((propylimino)bis(methylene))diphosphonate is unique due to its dual phosphonic acid groups and imino group, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
94113-36-7 |
|---|---|
Molekularformel |
C5H27N5O6P2 |
Molekulargewicht |
315.25 g/mol |
IUPAC-Name |
tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI-Schlüssel |
APOYRUSWICBRMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



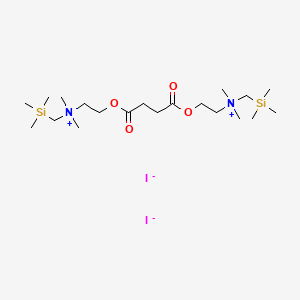


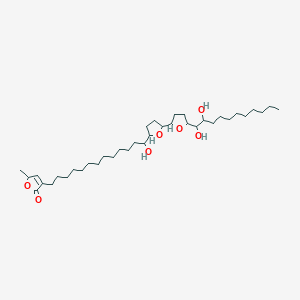
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
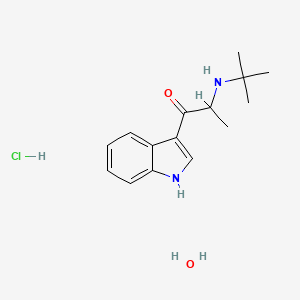


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
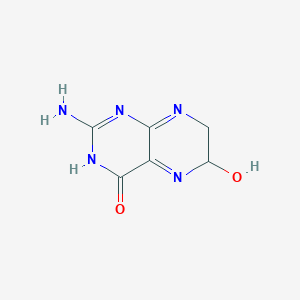
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
